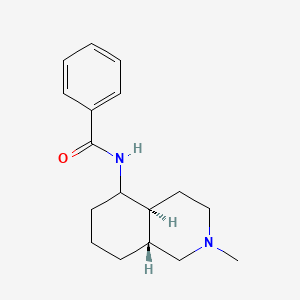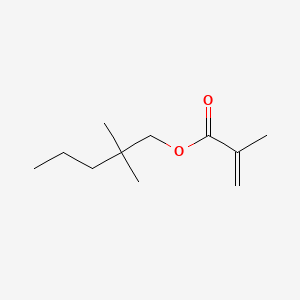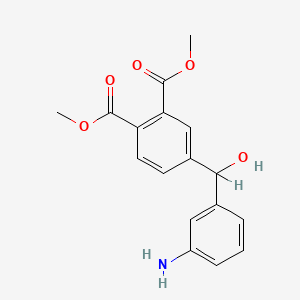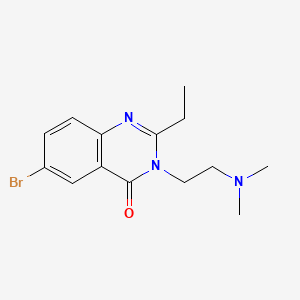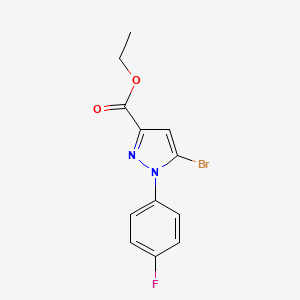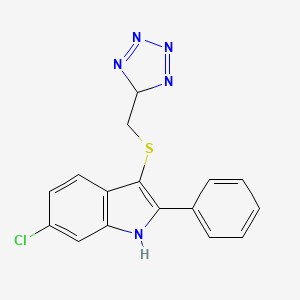
1H-Indole, 6-chloro-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-phenyl-3-(5H-tetrazol-5-ylmethylsulfanyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-phenyl-3-(5H-tetrazol-5-ylmethylsulfanyl)-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-phenylindole, through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination of the indole core using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrazole Group: This can be achieved by reacting the chlorinated indole with a tetrazole derivative under appropriate conditions.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the indole ring.
Scientific Research Applications
6-chloro-2-phenyl-3-(5H-tetrazol-5-ylmethylsulfanyl)-1H-indole may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its indole core, which is common in many drugs.
Industry: May be used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenylindole: A simpler indole derivative without the chlorine and tetrazole groups.
5-chloro-2-phenylindole: Similar structure but lacks the tetrazole and sulfanyl groups.
3-(5H-tetrazol-5-ylmethylsulfanyl)-1H-indole: Lacks the chlorine atom.
Uniqueness
6-chloro-2-phenyl-3-(5H-tetrazol-5-ylmethylsulfanyl)-1H-indole is unique due to the combination of the chlorine atom, tetrazole group, and sulfanyl linkage, which may confer specific chemical and biological properties not found in simpler indole derivatives.
Properties
CAS No. |
66354-96-9 |
|---|---|
Molecular Formula |
C16H12ClN5S |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
6-chloro-2-phenyl-3-(5H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C16H12ClN5S/c17-11-6-7-12-13(8-11)18-15(10-4-2-1-3-5-10)16(12)23-9-14-19-21-22-20-14/h1-8,14,18H,9H2 |
InChI Key |
RIDDDXAQYZXCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C=C3)Cl)SCC4N=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



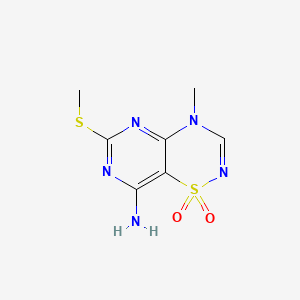
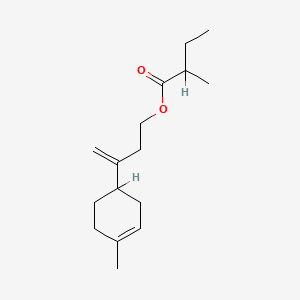
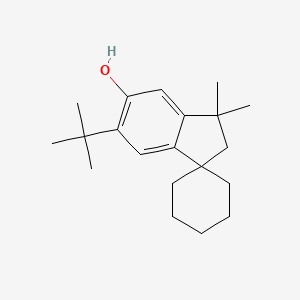
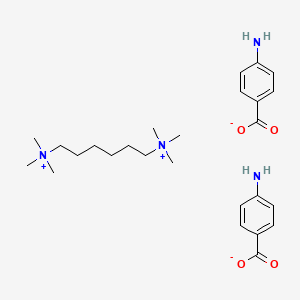
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)


